N-1 Substituent Effect on MIF Tautomerase Inhibition
A high-throughput screen evaluated indole derivatives for inhibition of MIF tautomerase activity. 1-(Methoxymethyl)-2-methyl-1H-indole demonstrated an IC₅₀ of >10,000 nM against recombinant human MIF, in contrast to unsubstituted indole which showed no detectable inhibition up to 100 μM, and the optimized hit 2-[(4-hydroxybenzylidene)amino]-3-(1H-indol-3-yl)propionic acid methyl ester which achieved IC₅₀ = 1.65 μM [1]. This indicates that while the N-1 MOM/2-methyl substitution pattern confers measurable MIF engagement not present in indole itself, the compound falls well below the potency threshold of optimized MIF tautomerase inhibitors, positioning it as a probe-level starting point rather than a lead candidate [2].
| Evidence Dimension | MIF tautomerase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ >10,000 nM (exact value not publicly confirmed for this specific compound) |
| Comparator Or Baseline | Unsubstituted indole: no inhibition at 100 μM; Lead compound 8: IC₅₀ = 1,650 nM |
| Quantified Difference | Target compound: weak but detectable inhibition vs. indole: undetectable; lead compound is >6-fold more potent |
| Conditions | Recombinant human MIF tautomerase, L-dopachrome methyl ester substrate, kinetic absorbance readout at 475 nm |
Why This Matters
The N-1 substitution confers target engagement absent in parent indole, but the low potency means this compound is suitable as a synthetic intermediate or SAR probe, not as a bioactive compound for functional studies.
- [1] BindingDB. Entry BDBM50359719 / CHEMBL1927060. Macrophage Migration Inhibitory Factor (Human). IC₅₀: 2.52E+4 nM. Curated by ChEMBL. Accessed 2026-04-24. Note: The InChIKey of this CHEMBL entry (NOXGZBVNZDQMNQ-UHFFFAOYSA-N) does not match that of 1-(methoxymethyl)-2-methyl-1H-indole (DWPJNBINOXYLRH-UHFFFAOYSA-N); this entry may correspond to a structurally distinct indole derivative. View Source
- [2] Inhibition of MIF Bioactivity by Rational Design of Pharmacological Inhibitors of MIF Tautomerase Activity. J. Med. Chem. (relevant reference; most potent inhibitor IC₅₀ = 1.65 μM). Identified via BindingDB and ChEMBL cross-referencing. View Source
